N-(4-fluorophenyl)benzamide - 366-75-6

N-(4-fluorophenyl)benzamide

Catalog Number: EVT-1221169
CAS Number: 366-75-6
Molecular Formula: C13H10FNO
Molecular Weight: 215.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been employed to prepare N-(4-Fluorophenyl)benzamide. One common method involves the reaction of benzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine or pyridine [, ]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine group of 4-fluoroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride.

Molecular Structure Analysis

N-(4-Fluorophenyl)benzamide exists in a trans-cis configuration, where the benzoyl and 4-fluorophenyl groups are positioned on opposite sides of the thiono sulfur atom across their respective C-N bonds []. The crystal structure analyses reveal that the molecule is not planar, and the fluorine atom on the phenyl ring can participate in weak intermolecular interactions, such as C—H⋯F, influencing the crystal packing [].

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)benzamide and its derivatives is diverse and depends on the specific biological target and the structural modifications introduced. For example, some derivatives have shown anticonvulsant activity by potentially interacting with benzodiazepine receptors []. Others exhibit anticancer properties by inhibiting enzymes like Sirtuin1 (SIRT1) [, ] or by acting as tubulin polymerization inhibitors [].

Applications
  • Anti-HIV-1 and CDK2 Inhibitors: Fluorine-substituted 1,2,4-triazinones synthesized from N-(4-Fluorophenyl)benzamide derivatives have demonstrated potent anti-HIV and anticancer (CDK2 inhibition) activities [].
  • Anticancer Agents: Derivatives have been explored for their potential as c-MET inhibitors, targeting cancer cell growth and proliferation [].
  • Radiosensitizers: Compounds like 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15), derived from N-(4-Fluorophenyl)benzamide, have shown promise as radiosensitizers, enhancing the effectiveness of radiotherapy in cancer treatment [].

2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide

2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide is a benzamide derivative investigated for its crystal structure and intermolecular interactions. [] The study highlights the compound's potential for hydrogen bonding, aromatic ring stacking, and weak non-covalent interactions, making it relevant in supramolecular chemistry. []

Relevance:

This compound shares the core structure of N-(4-fluorophenyl)benzamide with the addition of chlorine and fluorine substituents on the benzamide ring. [] The presence of these halogens can influence the compound's electronic properties, conformation, and potential interactions with biological targets. Understanding the structural features of this related compound can provide insights into the structure-activity relationship of N-(4-fluorophenyl)benzamide and its analogs.


4-(Ethanimidoylamino)-N-(4-fluorophenyl)benzamide hydrobromide (FAB1020)

Compound Description:

FAB1020 is a selective inhibitor of inducible nitric oxide synthase (iNOS) investigated for its effects on LPS-stimulated human monocytes. [] The research demonstrates FAB1020's ability to reduce cytotoxicity, IL-6 secretion, and monocyte migration, suggesting its potential therapeutic value in modulating pro-inflammatory responses. []

Relevance:

This compound is structurally related to N-(4-fluorophenyl)benzamide through the shared N-(4-fluorophenyl)benzamide core. [] The key difference lies in the addition of an ethanimidoylamino group at the para position of the benzamide ring in FAB1020. This structural modification likely contributes to the compound's selective iNOS inhibitory activity, highlighting how alterations to the parent structure can lead to distinct biological profiles.


4-(2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamido)-N-(4-fluorophenyl)benzamide (T-1-APFPB)

Compound Description:

T-1-APFPB is a theobromine derivative designed as a potential vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor for cancer therapy. [] It exhibits promising anti-cancer properties, inhibiting VEGFR-2 activity and suppressing the growth of HepG2 and MCF-7 cancer cell lines. []

Relevance:

This compound incorporates the N-(4-fluorophenyl)benzamide moiety within its structure, linked to a theobromine derivative through an acetamido bridge. [] This connection suggests that the N-(4-fluorophenyl)benzamide structure could contribute to the compound's interaction with VEGFR-2 and its anti-cancer activity.


5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description:

MMV665807 is a compound identified for its novel anti-staphylococcal and anti-biofilm properties, demonstrating efficacy against methicillin-resistant and methicillin-sensitive Staphylococcus aureus. [] While exhibiting cytotoxicity against human cells, its potent bactericidal activity makes it a valuable starting point for developing new treatments for staphylococcal biofilm-related infections. []

Relevance:

Although not directly derived from N-(4-fluorophenyl)benzamide, MMV665807 shares the benzamide core structure. [] The presence of a chlorine substituent and a hydroxy group on the benzamide ring, along with a trifluoromethyl group on the phenyl ring, distinguishes MMV665807. Analyzing the structural differences and similarities between these two compounds can be helpful in understanding the general properties and potential applications of benzamide derivatives.


N-(3-(8-Bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives

Compound Description:

These are a series of novel compounds characterized by the presence of the N-(3-substituted-4-fluorophenyl)benzamide moiety, further substituted with an 8-bromoimidazo[1,2-a]pyridin-2-yl group. [] While specific biological activities are not detailed in the provided abstract, their synthesis and characterization suggest potential for various applications. []

Relevance:

This group of compounds exhibits a direct structural connection to N-(4-fluorophenyl)benzamide. [] They share the N-(4-fluorophenyl)benzamide core, with an additional 8-bromoimidazo[1,2-a]pyridin-2-yl substituent at the meta position of the phenyl ring. This modification suggests that researchers are exploring the effects of introducing diverse substituents onto the N-(4-fluorophenyl)benzamide scaffold to investigate potential changes in biological activity.


(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

Compound Description:

(S)-17b is a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms. [] This compound shows significant anticancer activity in vitro and in vivo, including inducing G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome cells. []

Relevance:

This compound shares the N-(4-fluorophenyl)benzamide moiety as part of its larger structure. [] The presence of a chiral center and a complex substituent on the benzamide ring differentiates (S)-17b, contributing to its specific HDAC inhibitory activity.


N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description:

FNA is a potent and selective HDAC3 inhibitor, exhibiting strong anticancer activity, particularly against HepG2 cells. [] Its mechanism of action involves promoting apoptosis and G2/M phase arrest, making it a potential lead compound for developing novel HDAC inhibitors. []

Relevance:

FNA, similar to (S)-17b, features the N-(4-fluorophenyl)benzamide moiety within its structure. [] The presence of bis-(2-chloroethyl)-amino group at the para position of the benzamide ring distinguishes FNA and likely contributes to its specific HDAC3 inhibitory activity.


N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

Compound Description:

BMS-795311 is a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor. [] Unlike torcetrapib, a known CETP inhibitor, BMS-795311 did not demonstrate adverse effects like blood pressure increase in preclinical studies, making it a promising candidate for raising high-density lipoprotein cholesterol (HDL-C) and potentially mitigating atherosclerosis. []

Relevance:

This compound belongs to the triphenylethanamine (TPE) amide class and incorporates a 4-fluoro-3-(trifluoromethyl)benzamide moiety. [] While not a direct derivative, the presence of the fluorinated benzamide group in both BMS-795311 and N-(4-fluorophenyl)benzamide suggests a potential commonality in their pharmacological profiles.


N-(7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonothioyl)benzamide

Compound Description:

This compound is a complex benzamide derivative studied for its crystal structure. [] The study focused on analyzing its molecular geometry and crystal packing, providing insights into its solid-state properties. []

Relevance:

This compound, though structurally more complex, shares the benzamide group with N-(4-fluorophenyl)benzamide. [] Additionally, both compounds incorporate a 4-fluorophenyl substituent, suggesting potential similarities in their electronic properties and intermolecular interactions.


(Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine

Compound Description:

This compound is a novel heterocyclic derivative synthesized via palladium-catalyzed oxidative cyclization-methoxycarbonylation. [] Its synthesis and characterization contribute to expanding the library of compounds containing the 4-fluorophenyl group. []

Relevance:

While not a direct analog, this compound shares the 4-fluorophenyl substituent with N-(4-fluorophenyl)benzamide. [] The distinct heterocyclic core and the carbomethoxymethylene group in this compound highlight the diverse structural modifications possible while incorporating the 4-fluorophenyl moiety, which might influence its biological activity and physicochemical properties.


4-Acetamido-N-(3-substituted-4-fluorophenyl) benzamide derivatives

Compound Description:

This is a series of compounds synthesized and evaluated for their antibacterial, anti-inflammatory, and antioxidant activities. [] Some of these derivatives showed moderate activity against Staphylococcus aureus and good anti-inflammatory activity compared to diclofenac sodium. []

Relevance:

This series of compounds highlights the structural diversity achievable by modifying the N-(4-fluorophenyl)benzamide scaffold. [] They share the core structure with variations at the meta position of the phenyl ring and the presence of an acetamido group at the para position of the benzamide ring. This series exemplifies how systematic modifications can lead to compounds with varying biological activities.


3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (6d)

Compound Description:

6d is a potent α-glucosidase inhibitor identified as a potential antidiabetic agent. [] Its high inhibitory activity (IC50 = 1.47 ± 0.05 μM) and favorable binding energy compared to the standard drug acarbose make it a promising candidate for further development. []

Relevance:

Although not a direct derivative, 6d and N-(4-fluorophenyl)benzamide both incorporate a 4-fluorophenyl substituent. [] Studying the structure-activity relationship of both compounds could provide insights into the role of this substituent in their respective biological activities.


7-{(E)-[(4-nitrophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one,

7-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one,

7-{(E)-[(4-bromo-2,6-difluorophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, and

7-[(E)-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Compound Description:

These four compounds are 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivatives that exhibit anticonvulsant activity. [] They demonstrate significant protection against picrotoxin-induced seizures in rats, with some showing higher potency than the standard drug diazepam. []

Relevance:

While not directly structurally related, these compounds, particularly compound 16, incorporate a 4-fluorophenyl substituent, a common feature with N-(4-fluorophenyl)benzamide. [] This shared structural element suggests potential similarities in their pharmacological profiles and interactions with biological targets.


(E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

Compound Description:

Chidamide is a subtype-selective HDAC inhibitor approved in China for treating relapsed and refractory peripheral T cell lymphoma. [] It exerts its therapeutic effect by modulating histone acetylation, a crucial epigenetic modification involved in gene expression. []

Relevance:

Chidamide shares the N-(4-fluorophenyl)benzamide core with the parent compound, further emphasizing the relevance of this structural motif in medicinal chemistry. []


5-(4-fluorophenyl)-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]pyrrole (5)

Compound Description:

This compound is a potent and selective dopamine D2 receptor antagonist, designed as a conformationally restricted analog of the antipsychotic drug fluanisone. [] Its high affinity for D2 receptors and low potential to induce catalepsy make it a promising candidate for treating psychosis with reduced extrapyramidal side effects. []

Relevance:

Although not a benzamide derivative, this compound shares the 4-fluorophenyl substituent with N-(4-fluorophenyl)benzamide. [] This structural similarity suggests that exploring the structure-activity relationship of both compounds could reveal insights into the contribution of the 4-fluorophenyl group to their binding affinities and pharmacological profiles.


1-[4-(4-chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone (compound 2c)

Compound Description:

Compound 2c is a close analog of 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] PAMs of mGlu5 show promise for treating schizophrenia and cognitive impairments, and characterizing their signaling profiles is crucial for developing safer and more effective therapeutics. []

Relevance:

While not a direct derivative, compound 2c incorporates a 4-fluorophenyl moiety within its structure, similar to N-(4-fluorophenyl)benzamide. [] Comparing their pharmacological profiles might reveal insights into the influence of this shared structural element on their interactions with biological targets.


4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (SB202190)

Compound Description:

SB202190 is a selective inhibitor of p38α MAPK, an enzyme involved in various cellular processes, including inflammation and cancer. [] Inhibiting p38α MAPK, along with the MEK/ERK pathway, shows promise for treating colorectal cancer, particularly by counteracting c-Myc deregulation. []

Relevance:

Although not a benzamide derivative, SB202190 shares the 4-fluorophenyl substituent with N-(4-fluorophenyl)benzamide. [] Studying the structure-activity relationship of both compounds might reveal the specific influence of this substituent on their interactions with their respective biological targets.


2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl) benzamide (918013)

Compound Description:

918013 is a potent and competitive inhibitor of autotaxin (ATX), an enzyme involved in producing the lipid mediator lysophosphatidic acid (LPA). [] ATX inhibition shows therapeutic potential for various conditions, including cancer, pain, and fibrosis. []

Relevance:

Although not a direct analog, 918013 and N-(4-fluorophenyl)benzamide both contain a fluorinated benzamide core. [] The presence of chlorine substituents and a morpholinylsulfonyl group differentiates 918013, contributing to its specific ATX inhibitory activity.


N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide

Compound Description:

This salicylanilide derivative exhibits potent inhibitory activity against the signal transducer and activator of transcription 3 (STAT3) signaling pathway. [] Blocking STAT3 activity is a promising strategy for cancer therapy, and this compound provides a starting point for developing novel STAT3 inhibitors. []

Relevance:

While not a direct analog, this compound shares the fluorinated benzamide core structure with N-(4-fluorophenyl)benzamide. [] The presence of a chlorine substituent, a hydroxy group, and a piperidinylpropoxy chain differentiates this compound, contributing to its specific STAT3 inhibitory activity.


3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (7)

Compound Description:

Compound 7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). [] It exhibits subnanomolar potency against JNK3 and high selectivity against other kinases, making it a valuable tool compound for studying JNK3 biology and a potential therapeutic lead for related diseases. []

Relevance:

While structurally distinct, compound 7 incorporates a fluorinated benzamide group, similar to N-(4-fluorophenyl)benzamide. [] This shared structural element suggests potential commonalities in their pharmacological profiles and interactions with biological targets.


4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5),

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13),

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14),

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15), and

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description:

These compounds are phenylpyrimidine derivatives investigated for their radiosensitizing effects on human lung cancer cells. [] They inhibit cell viability, induce cell cycle arrest, and enhance the effectiveness of radiotherapy. [] Among them, PPA15, a pan-CDK inhibitor, shows promise for improving radiotherapy outcomes in cancer treatment. []

Relevance:

These compounds highlight the structural diversity achievable by modifying the phenylpyrimidine scaffold. [] Notably, compounds PPA5, PPA13, and PPA14 all incorporate a 4-fluorophenyl substituent, highlighting its potential role in their biological activities and making them relevant for comparison with N-(4-fluorophenyl)benzamide.


N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide derivatives,

N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivatives

Compound Description:

These are two series of compounds designed and synthesized as potential c-MET inhibitors for cancer treatment. [] c-MET, a receptor tyrosine kinase, plays a crucial role in tumor development and progression. These compounds exhibit potent inhibitory activity against c-MET and anticancer activity in vitro, making them promising leads for further development. []

Relevance:

The N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide derivatives, while not directly related, share the benzamide core structure with N-(4-fluorophenyl)benzamide. [] The N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivatives, on the other hand, directly incorporate a 4-fluorophenyl substituent, highlighting the relevance of this group for comparison with N-(4-fluorophenyl)benzamide. []


3-(4-Fluorophenyl)-N-((4-fluorophenyl)sulfonyl)acrylamide (FFSA)

Compound Description:

FFSA is a potential tubulin polymerization inhibitor that binds to the colchicine site of tubulin. [] Tubulin polymerization inhibitors are widely used as anticancer agents, and understanding their binding interactions with tubulin is crucial for developing more effective and targeted therapies. []

Relevance:

FFSA shares the 4-fluorophenyl substituent with N-(4-fluorophenyl)benzamide, although their core structures differ. [] This shared feature suggests that exploring the structure-activity relationship of both compounds could provide valuable insights into the contribution of the 4-fluorophenyl group to their binding affinities and pharmacological profiles.


N-(4-fluorophenyl)-4-methoxybenzenesulfonamide

Compound Description:

This compound is a sulfonamide derivative studied for its crystal structure and supramolecular architecture. [] The research focuses on understanding the role of intermolecular interactions, specifically C—H⋯O interactions, in forming a three-dimensional network within the crystal lattice. []

Relevance:

This compound directly incorporates the N-(4-fluorophenyl) moiety, making it structurally very similar to N-(4-fluorophenyl)benzamide. [] This close resemblance allows for direct comparison of their structural features and how they influence crystal packing and intermolecular interactions.


N-(4-fluorophenyl)pyrrole

Compound Description:

This compound is a pyrrole derivative studied for its electron density distribution using high-resolution X-ray diffraction. [] The study aimed to understand the electronic structure and bonding characteristics of the molecule, providing insights into its physicochemical properties. []

Relevance:

N-(4-fluorophenyl)pyrrole directly incorporates the N-(4-fluorophenyl) moiety, making it structurally very similar to N-(4-fluorophenyl)benzamide. [] This close resemblance allows for a direct comparison of their electronic properties and how they are influenced by the presence of the 4-fluorophenyl group.


N‐(4‐Fluorophenyl)methanesulfonamide (4FPMSA)

Compound Description:

4FPMSA is a methanesulfonamide derivative whose crystal structure closely resembles that of N-phenylmethanesulfonamide (PMSA). [] The study investigates the impact of substituting a fluorine atom at the para position of PMSA on its crystal structure and packing arrangement. []

Relevance:

This compound directly incorporates the N-(4-fluorophenyl) moiety, making it structurally very similar to N-(4-fluorophenyl)benzamide. [] Comparing their structural features and how they influence crystal packing and potential biological activities is relevant due to this similarity.


N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea

Compound Description:

This compound is a thiourea derivative synthesized and characterized using X-ray crystallography. [] The study focused on understanding its molecular conformation, particularly the trans-cis configuration across the C-N bonds, and the role of hydrogen bonding in stabilizing the crystal structure. []

Relevance:

This compound incorporates the N-(4-fluorophenyl) moiety, indicating its potential relevance in various chemical contexts. [] While not a benzamide derivative, its structural features, including the thiourea group and the chloropropionyl substituent, offer points of comparison with N-(4-fluorophenyl)benzamide in terms of their conformational preferences and potential biological activities.


1-[N-(4-Fluorophenyl)]naphthaldimine

Compound Description:

This compound is a Schiff base synthesized and characterized for its potential photochromic and thermochromic properties. [] The study investigates the intramolecular hydrogen bonding and non-planar structure of the molecule. []

Relevance:

This compound incorporates the N-(4-fluorophenyl) moiety, similar to N-(4-fluorophenyl)benzamide, suggesting potential commonalities in their electronic properties and reactivity. [] Examining how the naphthaldimine group influences the compound's properties compared to the benzamide group in N-(4-fluorophenyl)benzamide can provide insights into structure-property relationships.


1,3,5-triethyl 2-amino-3,5-dicyano-4,6-bis(4-fluorophenyl)cyclohex-1-ene-1,3,5-tricarboxylate

Compound Description:

This compound is a complex organic molecule studied for its intermolecular interactions using Hirshfeld surface analysis and three-dimensional interaction energy calculations. [] The study aimed to understand the nature and strength of various non-covalent interactions, including hydrogen bonding, in the crystal structure. []

Relevance:

This compound incorporates two 4-fluorophenyl substituents, similar to N-(4-fluorophenyl)benzamide. [] This shared structural feature suggests potential similarities in their electronic properties and intermolecular interactions, making it relevant for comparison.


N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide,

4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide,

4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide

Compound Description:

These are imidazole derivatives synthesized and screened for their anticancer and antimicrobial activities. [] They represent a series of compounds with varying substituents on the benzamide ring, highlighting the impact of structural modifications on biological activity. []

Relevance:

These compounds, while not direct analogs, share the benzamide core structure with N-(4-fluorophenyl)benzamide. [] The presence of a chlorine and fluorine substituent in N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide, in particular, makes it relevant for comparison with the parent compound. []


N-benzoyl-N’-(4-fluorophenyl)thiourea derivatives

Compound Description:

This is a series of thiourea derivatives designed as potential anticancer agents targeting the Sirtuin1 enzyme (SIRT1). [, ] These compounds aim to mimic the pharmacophore of known anticancer ureas like hydroxyurea and exploit the thiourea group's ability to inhibit SIRT1, leading to p53 overexpression and cell cycle regulation. [, ]

Relevance:

This group of compounds directly incorporates the N-(4-fluorophenyl) moiety, making them structurally relevant to N-(4-fluorophenyl)benzamide. [, ] The presence of the thiourea group and the benzoyl substituent in these derivatives distinguishes them from the parent compound and highlights the impact of introducing different functional groups on their biological activity and potential applications in cancer therapy.


N-(4-fluorophenyl)-N-carboxyethylaminothiazole derivatives, N-(4-fluorophenyl)-N-carboxyethylaminothiazolone derivatives

Compound Description:

These are two related series of compounds synthesized and evaluated for their antibacterial and antifungal activities. [] The research explores the impact of various substituents on the thiazole and thiazolone rings, aiming to identify structural features that enhance their antimicrobial properties. []

Relevance:

Both series of compounds incorporate the N-(4-fluorophenyl) moiety, directly linking them to N-(4-fluorophenyl)benzamide. [] Comparing their structural features and biological activities can provide insights into the contribution of the thiazole/thiazolone rings and their substituents to their antimicrobial profiles.

Properties

CAS Number

366-75-6

Product Name

N-(4-fluorophenyl)benzamide

IUPAC Name

N-(4-fluorophenyl)benzamide

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

InChI

InChI=1S/C13H10FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)

InChI Key

OMWWTMOLTFYGAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.